molecular formula C18H19N3O2S2 B2663002 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide CAS No. 1351644-61-5

1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide

Cat. No.: B2663002
CAS No.: 1351644-61-5
M. Wt: 373.49
InChI Key: QMXPVIIUXSQDFW-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole group (6-methoxybenzo[d]thiazol-2-yl), which is a heterocyclic compound that is often used in organic synthesis and sometimes found in therapeutic agents. It also contains an azetidine group, which is a type of four-membered ring with nitrogen as one of the atoms. The presence of a carboxamide group suggests that it might have some biological activity, as this group is often found in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. The benzothiazole group might undergo electrophilic substitution reactions, while the carboxamide group could be involved in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group might increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • Researchers have explored the synthesis of novel heterocyclic compounds derived from benzothiazole and thiophene precursors, demonstrating their potential as anti-inflammatory, analgesic, and antimicrobial agents. These studies highlight the versatility of these scaffolds in medicinal chemistry for designing compounds with desirable biological activities (Abu‐Hashem et al., 2020), (Mohamed et al., 2012).

Antimicrobial and Anticancer Activities

  • Several studies have been conducted on the antimicrobial and anticancer activities of compounds containing benzothiazole and thiophene moieties. These compounds have shown promising results against various microbial strains and cancer cell lines, indicating their potential for development into therapeutic agents (Abdel-Motaal et al., 2020), (Hassan et al., 2014).

Design and Synthesis of Dyes

  • The design and synthesis of novel acyclic and heterocyclic dyes based on benzothiazole and thiophene systems have been reported. These dyes and their precursors exhibit significant antimicrobial activity, suggesting their potential use in textile finishing and other industrial applications (Shams et al., 2011).

Novel Antibiotic Synthesis

  • The total synthesis of thiopeptide antibiotics, incorporating thiazole and other heterocyclic units, has been achieved. Thiopeptides have interesting biological properties, including activity against MRSA and malaria, demonstrating the potential of thiazole-containing compounds in antibiotic development (Hughes et al., 2005).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also involve modifying its structure to enhance its properties or reduce any potential toxicity .

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-23-13-4-5-15-16(9-13)25-18(20-15)21-10-12(11-21)17(22)19-7-6-14-3-2-8-24-14/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXPVIIUXSQDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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